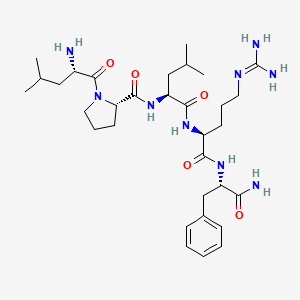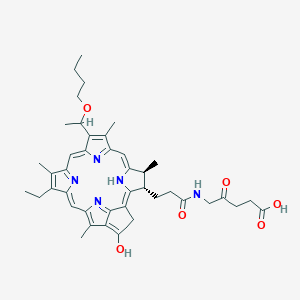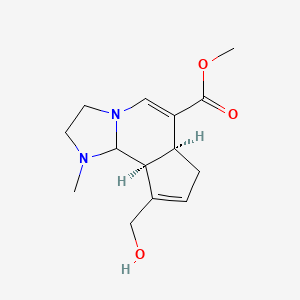
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol is a chiral molecule with a complex structure. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of hydroxymethyl, methoxy, and phenylmethoxy groups attached to the oxolane ring. The stereochemistry of the molecule is defined by the (2R,3S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol can be achieved through several synthetic routes. One common method involves the use of a chiral starting material, such as a chiral diol, which undergoes a series of reactions to form the desired oxolane ring. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups of the chiral diol are protected using suitable protecting groups, such as silyl ethers or acetals.
Formation of the Oxolane Ring: The protected diol undergoes cyclization to form the oxolane ring. This step may involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the ring closure.
Introduction of Substituents: The hydroxymethyl, methoxy, and phenylmethoxy groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methanol, benzyl chloride, and sodium hydride.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the product. Common techniques used in industrial production include:
Automated Synthesis: Automated synthesis platforms are used to perform the reactions in a controlled and reproducible manner.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or pyridinium chlorochromate.
Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide and benzyl bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, benzyl bromide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features allow it to mimic natural substrates and bind to specific enzyme active sites.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl, methoxy, and phenylmethoxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate binding.
Receptors: It can interact with cell surface receptors and modulate signal transduction pathways.
Proteins: The compound can bind to specific proteins and alter their conformation and function.
Comparaison Avec Des Composés Similaires
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol can be compared with other similar compounds, such as:
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-methylmethoxyoxolan-3-ol: This compound has a methylmethoxy group instead of a phenylmethoxy group. The presence of the phenyl group in this compound provides additional hydrophobic interactions and may enhance its binding affinity to certain targets.
(2R,3S,5R)-5-(hydroxymethyl)-2-ethoxy-4-phenylmethoxyoxolan-3-ol: This compound has an ethoxy group instead of a methoxy group. The ethoxy group may affect the compound’s solubility and reactivity compared to the methoxy group.
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-one: This compound has a ketone group instead of a hydroxyl group. The presence of the ketone group may alter the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H18O5 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol |
InChI |
InChI=1S/C13H18O5/c1-16-13-11(15)12(10(7-14)18-13)17-8-9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12?,13-/m1/s1 |
Clé InChI |
NBVZHEHFHYANST-ZGVCCVRISA-N |
SMILES isomérique |
CO[C@H]1[C@H](C([C@H](O1)CO)OCC2=CC=CC=C2)O |
SMILES canonique |
COC1C(C(C(O1)CO)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


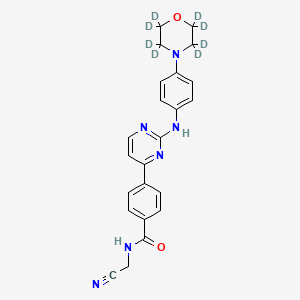


![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
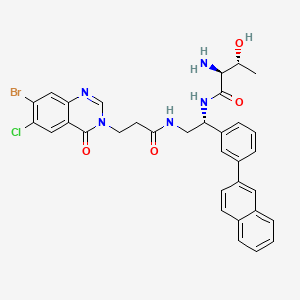
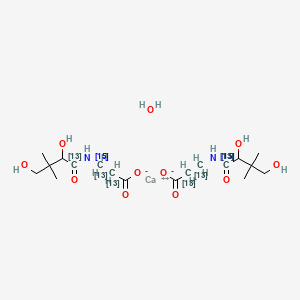

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)


